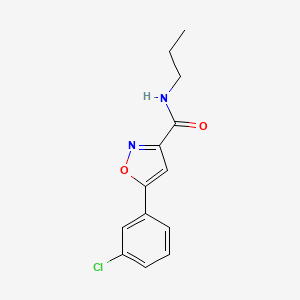![molecular formula C17H19ClN2O3S B4877858 N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4877858.png)
N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide works by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is overexpressed in many types of cancer. CK2 is involved in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can inhibit cell growth, induce apoptosis, and enhance the effectiveness of other cancer therapies. It has also been shown to inhibit the activity of other proteins that are involved in cancer progression, such as AKT and ERK.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide is that it has been extensively studied in preclinical models of cancer, and has shown promising results in these models. However, one limitation is that it has not yet been tested in clinical trials, so its effectiveness and safety in humans is not yet known.
Orientations Futures
There are several potential future directions for research on N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide. One direction is to test its effectiveness in clinical trials, to determine whether it can be used as a treatment for cancer in humans. Another direction is to investigate its potential use in combination with other cancer therapies, to determine whether it can enhance their effectiveness. Finally, further research is needed to better understand the mechanism of action of N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide, and to identify other proteins that it may target in cancer cells.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide involves several steps, starting with the reaction of 4-chlorobenzylamine with 4-nitrobenzoyl chloride to form the corresponding amide. This is followed by reduction of the nitro group to the amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with ethyl methyl sulfone and acetic anhydride to form the final product.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of cancer, including breast, prostate, and pancreatic cancer. In these models, N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide has been shown to inhibit cell growth and induce apoptosis. It has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[ethyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-20(24(2,22)23)16-10-6-14(7-11-16)17(21)19-12-13-4-8-15(18)9-5-13/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGIPDXLBVEPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-butanol](/img/structure/B4877790.png)
![4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4877802.png)
![ethyl 4-{[(2-{[(2-fluorobenzyl)thio]acetyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B4877808.png)
![N-(2-ethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4877815.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]acetamide](/img/structure/B4877818.png)
![methyl {[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetate](/img/structure/B4877826.png)
![7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4877834.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(3-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4877850.png)
![2-(benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4877860.png)
![2-bromo-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4877866.png)
![2-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4877874.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4877876.png)
![2,2-dibromo-N'-[1-(3,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4877883.png)
